Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H7BrClN3O2 . It has a molecular weight of 304.53 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate can be represented by the SMILES string: CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)Cl .Physical And Chemical Properties Analysis
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate has a molecular weight of 304.53 and a monoisotopic mass of 302.941010 Da .Scientific Research Applications
Synthesis of Thiazolopyrimidines and Related Compounds
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Sherif et al. (1993) demonstrated its role in producing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, which are significant in medicinal chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Preparation of Insecticide Intermediates
Ji Ya-fei (2009) used ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate as a key intermediate in synthesizing chlorantraniliprole, a new insecticide. This process highlights the compound's significance in developing agricultural chemicals (Ji Ya-fei, 2009).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) explored its derivatives for potential anticancer and anti-5-lipoxygenase activities. Their research is crucial in identifying new therapeutic agents for cancer and inflammatory disorders (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Development of Benzodiazepine Receptor Ligands
Bruni et al. (1994) investigated the reactivity of derivatives of ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate for the synthesis of potential benzodiazepine receptor ligands, contributing to the field of neuropsychopharmacology (Bruni, Selleri, Costanzo, Guerrini, & Casilli, 1994).
Synthesis of Biologically Important Heterocycles
Youssef et al. (2013) demonstrated its application in creating biologically significant heterocycles, indicating its versatility in organic synthesis and medicinal chemistry (Youssef, Abbady, Ahmed, & Omar, 2013).
properties
IUPAC Name |
ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-8-6(10)4-13-14(8)7(5)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAQTZBKDVRUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721010 | |
Record name | Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
1138513-35-5 | |
Record name | Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.